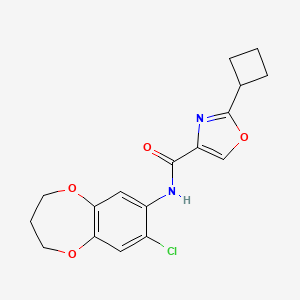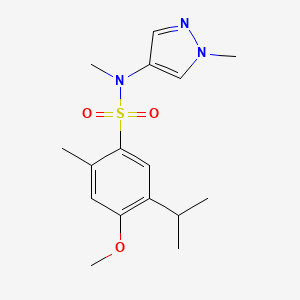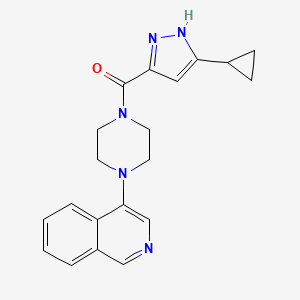
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide, also known as DCTMS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide drugs and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and ion transport. Additionally, this compound has been shown to possess antibacterial and antifungal activity, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the primary advantages of using 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows for the study of specific physiological processes that are dependent on these enzymes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide. One area of interest is its potential use in the treatment of glaucoma. Glaucoma is a disease characterized by increased intraocular pressure, which can lead to vision loss. Inhibition of carbonic anhydrase enzymes has been shown to decrease intraocular pressure, and this compound may have potential as a therapeutic agent for this condition.
Another potential future direction is the study of this compound as an antibacterial and antifungal agent. This compound has been shown to possess activity against various bacterial and fungal strains, and further research may lead to the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its ability to selectively inhibit carbonic anhydrase enzymes has led to its investigation as a potential therapeutic agent for various diseases. While there are limitations to its use in lab experiments, there are several potential future directions for the study of this compound.
合成法
The synthesis of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound, this compound.
科学的研究の応用
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2S/c10-7-2-1-6(8(11)3-7)4-18(16,17)15-9-12-5-13-14-9/h1-3,5H,4H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUKUAYVCFKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7678767.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)

![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)

![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)
![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
